molecular formula C25H24N2S B2746695 3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439096-50-1

3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2746695
CAS No.: 439096-50-1
M. Wt: 384.54
InChI Key: SQCPNURFNDHRCJ-UHFFFAOYSA-N
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Description

The compound 3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a structurally complex molecule featuring a tetrahydroisoquinolinecarbonitrile core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds, particularly those targeting central nervous system disorders and enzyme modulation . The molecule is substituted at the 3-position with a 3-methylbenzylsulfanyl group and at the 1-position with a 4-methylphenyl moiety.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2S/c1-17-10-12-20(13-11-17)24-22-9-4-3-8-21(22)23(15-26)25(27-24)28-16-19-7-5-6-18(2)14-19/h5-7,10-14H,3-4,8-9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCPNURFNDHRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a synthetic compound with notable structural features that suggest potential biological activities. Its molecular formula is C25H24N2S, and it has a molecular weight of 384.54 g/mol. This compound is part of the tetrahydroisoquinoline (THIQ) class, which has been extensively studied for various pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 1-(4-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • Canonical SMILES : CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=CC(=C4)C

Biological Activities

Research into THIQ derivatives has shown a broad spectrum of biological activities, including:

  • Antitumor Activity : Similar compounds have been evaluated for their antitumor potential. For instance, studies have demonstrated that certain THIQ derivatives exhibit significant cytotoxicity against various cancer cell lines. Compounds with similar structures have shown IC50 values ranging from 2.5 to 37.5 µg/mL compared to Doxorubicin .
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. They have been investigated for their potential in treating neurodegenerative disorders due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Properties : Some THIQ analogs have demonstrated antimicrobial activity against a range of pathogens, indicating that the presence of specific functional groups can enhance bioactivity against infectious agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural Feature Effect on Activity
Presence of Sulfanyl GroupEnhances interaction with biological targets
Methyl SubstituentsMay increase lipophilicity and cellular uptake
Tetrahydroisoquinoline BackboneEssential for maintaining biological activity

Case Studies

  • Antitumor Activity Evaluation : A study focusing on THIQ derivatives revealed that compounds with similar scaffolds exhibited potent antitumor effects in vitro. The synthesized compounds were tested against human cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics .
  • Neuroprotective Mechanisms : Research has indicated that THIQ compounds can inhibit neuroinflammation and apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent variations and their implications.

Substituent Variations on the Benzylsulfanyl Group (R1)

The benzylsulfanyl group at the 3-position is a critical determinant of molecular interactions. Modifications here alter steric bulk, electronic effects, and lipophilicity:

  • 4-tert-Butylbenzylsulfanyl Analog (CAS 691868-95-8) : The tert-butyl group increases molecular weight (MW 426.63 vs. ~400.5) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • 4-Fluorobenzylsulfanyl Analog (CAS 439096-43-2) : Fluorine introduces electronegativity, improving metabolic stability and possibly hydrogen-bonding interactions with target proteins .

Substituent Variations on the Phenyl Group (R2)

The phenyl group at the 1-position influences electronic and steric properties:

  • 2-Fluorophenyl Analog (CAS 861209-36-1) : The 2-fluoro substitution creates a dipole moment that may alter binding orientation or affinity in chiral environments .
  • 3-Trifluoromethylphenyl Analog (AC1LYPPG) : The trifluoromethyl group enhances electronegativity and lipophilicity, likely improving target engagement but increasing metabolic resistance .

Data Table: Structural and Physicochemical Comparison

Compound Name R1 Substituent R2 Substituent Molecular Formula MW CAS Number Key Features
Target Compound 3-Methylbenzylsulfanyl 4-Methylphenyl C25H24N2S 400.5 Not Provided Balanced lipophilicity, compact
3-{[4-(tert-Butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-... 4-tert-Butylbenzyl 4-Methylphenyl C28H30N2S 426.63 691868-95-8 High lipophilicity, bulky
3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-... 4-Fluorobenzyl Phenyl C23H19FN2S 374.48 439096-43-2 Electronegative, improved stability
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-... Benzyl 2-Fluorophenyl C23H19FN2S 374.48 861209-36-1 Dipole-altering fluorine
3-[(3-Fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-... 3-Fluorobenzyl 3-Methylphenyl C24H21FN2S 388.5 439107-42-3 Meta-fluorine for specificity
3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-... Methylsulfanyl 3-Trifluoromethylphenyl C18H15F3N2S 372.4 Not Provided High electronegativity, stable

Key Research Findings and Implications

Lipophilicity and Solubility : Bulky substituents (e.g., tert-butyl) increase logP, favoring membrane permeability but risking poor solubility. Fluorine or trifluoromethyl groups balance lipophilicity with metabolic stability .

Electronic Effects : Electron-withdrawing groups (e.g., fluorine, nitro) enhance dipole interactions and resistance to oxidative metabolism, while electron-donating groups (e.g., methyl) stabilize hydrophobic binding .

Steric Considerations : Smaller substituents (e.g., methyl) may improve binding pocket compatibility, whereas bulkier groups (e.g., tert-butyl) could limit access to sterically constrained targets .

Notes

  • The provided evidence lacks explicit biological or pharmacokinetic data; comparisons are based on structural and physicochemical inferences.
  • Synthetic routes (e.g., nucleophilic substitution for sulfanyl groups) are suggested by methods in and but require validation.
  • Further studies should explore substituent effects on target selectivity, toxicity, and in vivo efficacy.

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a classical method for constructing dihydroisoquinolines. As demonstrated in the synthesis of analogous compounds, this involves:

  • Starting Material : Phenylethanol derivatives and nitriles.
  • Reagents : Triflic anhydride (Tf2O) promotes tandem annulation by generating a phenonium ion intermediate.
  • Conditions : Reactions proceed under anhydrous conditions in dichloromethane (DCM) at 0–25°C for 12–24 hours

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile?

  • Methodology : The synthesis typically involves multi-step protocols:

Core formation : Cyclization of tetrahydroisoquinoline precursors via Pictet-Spengler or Bischler-Napieralski reactions, followed by nitrile group introduction at position 4 using Knoevenagel condensation or cyanation agents (e.g., CuCN) .

Sulfanyl substitution : Thiol-ene click chemistry or nucleophilic substitution (e.g., NaSH/alkyl halide) to install the 3-methylbenzylsulfanyl moiety .

Aromatic substitution : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 4-methylphenyl group at position 1 .

  • Validation : Monitor intermediates via 1H^1H-NMR (e.g., disappearance of thiol protons at δ 1.5–2.0 ppm) and confirm final product purity by HPLC (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :

  • 1H^1H- and 13C^{13}C-NMR : Assign aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and nitrile carbon (δ ~120 ppm) .
  • IR : Confirm nitrile (C≡N) stretch at ~2220–2240 cm1^{-1} and sulfanyl (C–S) at ~650–700 cm1^{-1} .
    • Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C–S–C ~105°) and packing interactions (e.g., hydrogen bonding between nitrile and adjacent methyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Design :

  • Variation of substituents : Replace 3-methylbenzylsulfanyl with bulkier arylthio groups (e.g., 4-fluorobenzyl) to enhance hydrophobic interactions .
  • Nitrile modification : Substitute with carboxylate or amide groups to alter polarity and binding affinity .
    • Experimental workflow :

Synthesize derivatives using parallel combinatorial chemistry.

Screen against target enzymes (e.g., kinases) via fluorescence polarization assays.

Correlate activity (IC50_{50}) with computed parameters (e.g., LogP, polar surface area) using QSAR models .

Q. How to resolve contradictions in reported biological data for structurally analogous compounds?

  • Case study : A tetrahydrobenzothieno[2,3-d]pyrimidinone derivative showed antimalarial activity in vitro but not in vivo .
  • Resolution strategies :

  • Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of sulfanyl groups) .
  • Solubility : Measure logD at pH 7.4; if >3, modify with hydrophilic groups (e.g., PEGylation) .
  • Target engagement : Use SPR or ITC to confirm binding specificity and rule off-target effects .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Docking : Use AutoDock Vina or Glide to model binding to ATP pockets (e.g., EGFR kinase). Key interactions:

  • Nitrile forms hydrogen bonds with backbone NH of Met793.
  • 4-Methylphenyl engages in π-π stacking with Phe723 .
    • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding) .

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